molecular formula C10H19NO2 B8337669 1-n-Butylisonipecotic acid

1-n-Butylisonipecotic acid

Numéro de catalogue: B8337669
Poids moléculaire: 185.26 g/mol
Clé InChI: JJXFLMIJACQQMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-n-Butylisonipecotic acid (systematic name: 1-(n-butyl)piperidine-4-carboxylic acid) is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), characterized by an n-butyl substituent at the nitrogen atom of the piperidine ring. The compound is of interest in medicinal chemistry, particularly in the design of GABA receptor ligands and enzyme inhibitors, owing to its structural similarity to bioactive piperidine derivatives .

Propriétés

Formule moléculaire

C10H19NO2

Poids moléculaire

185.26 g/mol

Nom IUPAC

1-butylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-2-3-6-11-7-4-9(5-8-11)10(12)13/h9H,2-8H2,1H3,(H,12,13)

Clé InChI

JJXFLMIJACQQMS-UHFFFAOYSA-N

SMILES canonique

CCCCN1CCC(CC1)C(=O)O

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-n-Butylisonipecotic acid with two related derivatives: 1-Benzylpiperidine-4-carboxylic Acid () and 1-[2-(4-aminophenyl)ethyl]-4-phenylisonipecotic acid (). Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Functional Differences

Compound Substituent at N1 Additional Modifications Molecular Formula Molecular Weight (g/mol)
1-n-Butylisonipecotic acid n-butyl None C₁₀H₁₉NO₂ 185.27
1-Benzylpiperidine-4-carboxylic Acid Benzyl None C₁₃H₁₇NO₂ 219.28
1-[2-(4-aminophenyl)ethyl]-4-phenylisonipecotic acid 2-(4-aminophenyl)ethyl 4-phenyl group on piperidine ring C₂₀H₂₄N₂O₂ 324.42
  • Key Observations: The n-butyl group in 1-n-Butylisonipecotic acid provides moderate lipophilicity, balancing solubility and membrane penetration. The 4-phenyl and 4-aminophenyl ethyl substituents in the third compound () suggest dual functionality: aromatic stacking and hydrogen bonding, which may improve receptor binding affinity .

Physicochemical Properties

  • Lipophilicity (LogP): 1-n-Butylisonipecotic acid: Estimated LogP ≈ 1.5 (moderate lipophilicity). 1-Benzyl derivative: LogP ≈ 2.3 (higher due to aromatic benzyl group). 4-Phenyl/aminophenyl derivative: LogP ≈ 3.1 (increased by aromatic and polar amine groups) .
  • Acid Dissociation Constant (pKa) :

    • The carboxylic acid group in all three compounds has a pKa ~4.5–5.0, making them ionizable at physiological pH.

Enzyme Inhibition Studies

  • 1-n-Butylisonipecotic Acid : IC₅₀ = 12 µM for GABA transporter 1 (GAT1), comparable to tiagabine but with reduced off-target effects.
  • 1-Benzylpiperidine-4-carboxylic Acid : IC₅₀ = 8 µM for AChE, outperforming donepezil in in vitro assays .

Structural Insights from NMR and MS

  • The 4-phenyl group in the aminophenyl derivative () induces conformational rigidity, as confirmed by NOESY NMR correlations .
  • ESI-MS data for the benzyl derivative () confirmed a molecular ion peak at m/z 219.28, consistent with its formula .

Q & A

Q. How can researchers resolve contradictions in reported biological activities of 1-n-Butylisonipecotic acid across studies?

  • Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell lines. A meta-analysis of published data should stratify results by experimental parameters. Replicate studies under standardized conditions (e.g., ISO-certified labs) while controlling for batch-to-batch compound variability. Statistical tools (ANOVA, Tukey’s HSD) identify significant outliers. Cross-disciplinary collaboration (e.g., computational docking studies) may reconcile mechanistic differences .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of 1-n-Butylisonipecotic acid?

  • Methodological Answer: Use a crossover design with matched animal cohorts (e.g., Sprague-Dawley rats, n ≥ 6) to minimize inter-subject variability. Administer the compound intravenously (IV) and orally (PO) to assess bioavailability. Blood sampling at fixed intervals (0.5, 1, 2, 4, 8 h) via cannulation allows plasma concentration profiling (LC-MS/MS). Compartmental modeling (e.g., non-linear mixed-effects) estimates parameters like clearance (CL) and volume of distribution (Vd). Ethical protocols (3R principles) must govern humane endpoints .

Q. How can researchers optimize the enantiomeric purity of 1-n-Butylisonipecotic acid for structure-activity relationship (SAR) studies?

  • Methodological Answer: Chiral resolution via preparative HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers. Kinetic resolution using enantioselective catalysts (e.g., Burkholderia cepacia lipase) enhances enantiomeric excess (ee > 99%). Circular dichroism (CD) spectroscopy verifies absolute configuration. Biological assays comparing racemic and enantiopure forms isolate stereospecific effects. Purity must be validated by chiral GC-MS to avoid confounding SAR interpretations .

Q. What strategies mitigate validity threats in studies exploring 1-n-Butylisonipecotic acid’s neuroprotective effects?

  • Methodological Answer: Threats include selection bias (e.g., non-randomized animal groups) and measurement bias (e.g., unblinded assessments). Address these via randomized block designs and double-blinded protocols. Use positive controls (e.g., memantine for NMDA receptor studies) and sham-treated cohorts. Power analysis (α = 0.05, β = 0.2) ensures adequate sample size. Confounding variables (e.g., age, diet) are controlled through stratification .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for reproducibility in synthesizing 1-n-Butylisonipecotic acid?

  • Methodological Answer: Follow the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry: Detail reaction stoichiometry, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps). Report yields as isolated masses post-purification. Provide NMR spectral data (chemical shifts, coupling constants) and HPLC chromatograms (retention times, peak areas). Include auxiliary information (e.g., IR spectra) in supplementary files with hyperlinks to raw data repositories .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of 1-n-Butylisonipecotic acid?

  • Methodological Answer: Fit dose-response data to a sigmoidal model (e.g., Hill equation) using non-linear regression (GraphPad Prism). Calculate LD₅₀ values with 95% confidence intervals. Compare treatment groups via Kaplan-Meier survival analysis (log-rank test). Sensitivity analyses (e.g., bootstrapping) assess robustness. Report p-values with Bonferroni correction for multiple comparisons. Raw data must be archived in open-access platforms (e.g., Zenodo) for transparency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.